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Compound of Interest

Compound Name: DOPE-N-Nonadecanoyl!

Cat. No.: B15546986

An In-depth Technical Guide on the Inferred Mechanism of Action of DOPE-N-Nonadecanoyl
in Lipid Bilayers

Disclaimer: Specific experimental data on 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-
nonadecanoyl (DOPE-N-Nonadecanoyl) is not extensively available in the current body of
scientific literature. This guide, therefore, presents a mechanism of action that is inferred and
extrapolated from established principles of lipid biophysics and experimental data on closely
related molecules, namely 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and other
long-chain N-acylphosphatidylethanolamines (NAPES).

Introduction

N-acylphosphatidylethanolamines (NAPES) are a class of phospholipids where a fatty acid is
attached to the headgroup amine of a phosphatidylethanolamine (PE) molecule. These lipids
are precursors to a range of bioactive N-acylethanolamines (NAES), including the
endocannabinoid anandamide.[1][2] The specific molecule of interest, DOPE-N-
Nonadecanoyl, is a derivative of DOPE, a common neutral "helper” lipid in drug delivery
systems, characterized by two oleoyl (18:1) chains at the sn-1 and sn-2 positions.[3] The
addition of a saturated nonadecanoyl (19:0) chain to the headgroup amine results in a tri-
acylated lipid with unique structural and biophysical properties.

The core of its mechanism of action revolves around how this third acyl chain orients itself
within the lipid bilayer and subsequently alters the collective properties of the membrane, such
as packing, fluidity, and phase behavior.
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Core Mechanism of Action in Lipid Bilayers

Based on studies of other long-chain NAPESs, the N-nonadecanoyl chain of DOPE-N-
Nonadecanoyl is expected to embed itself into the hydrophobic core of the lipid bilayer.[4] This
insertion of a third acyl chain into the membrane has profound implications for the molecular
geometry of the lipid and the overall structure of the bilayer.

Alteration of Molecular Geometry and Membrane
Packing

Phosphatidylethanolamine (PE) lipids, including DOPE, inherently possess a small headgroup
relative to their hydrophobic acyl chains, giving them a "cone" shape.[5] This molecular
geometry is a primary driver for their tendency to form non-bilayer structures, specifically the
inverted hexagonal (HII) phase.

The addition of the N-nonadecanoyl chain significantly increases the volume of the
hydrophobic region of the molecule. This exacerbates the conical shape, which is expected to
have two main effects:

 Increased Hydrophobic Mismatch: The presence of a third acyl chain can disrupt the uniform
packing of neighboring di-acylated lipids.

o Promotion of Negative Curvature: The enhanced cone shape strongly favors negative
membrane curvature, a key factor in the formation of the HIl phase and in processes like
membrane fusion and endosomal escape.[5][6]

Modulation of Membrane Phase Behavior

The most significant predicted effect of DOPE-N-Nonadecanoyl is its influence on the lamellar-
to-inverted hexagonal (La-HII) phase transition. The intrinsic propensity of DOPE to form Hil
phases at elevated temperatures is a critical aspect of its function as a helper lipid in liposomal
drug delivery, facilitating the release of cargo from endosomes.[6]

By increasing the effective volume of the hydrophobic region, the N-nonadecanoyl modification
is predicted to lower the temperature of the La-HII phase transition. This would make
membranes containing this lipid more prone to forming non-bilayer structures under
physiological conditions, potentially enhancing the fusogenic properties of liposomes. Studies
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on the interaction of fatty acids with PE membranes have shown that they can promote the
formation of the HIl phase.[6]

Impact on Membrane Fluidity

Membrane fluidity is influenced by the packing of lipid acyl chains. The insertion of a third acyl
chain would likely introduce packing defects and increase the overall disorder within the
membrane's hydrophobic core. While the nonadecanoyl chain itself is saturated, its presence
alongside the unsaturated oleoyl chains of the DOPE backbone would create a complex local
environment. General anesthetics and other small molecules are known to alter membrane
fluidity by dissolving into the bilayer and disrupting lipid packing.[7] Similarly, the N-acyl chain of
DOPE-N-Nonadecanoyl acts as an intrinsic modulator of the membrane's physical state.

Biosynthesis and Signhaling Context

NAPEs are synthesized by the transfer of a fatty acyl group from a donor phospholipid to the
headgroup amine of PE, a reaction catalyzed by N-acyltransferases (NATs).[2][8] Once formed,
NAPESs can act as precursors for NAEs through hydrolysis by enzymes like NAPE-specific
phospholipase D (NAPE-PLD).[1] This places DOPE-N-Nonadecanoyl within a significant
biological signaling cascade.
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Biosynthesis and metabolism of N-acylphosphatidylethanolamines (NAPES).

Quantitative Data (from related molecules)

The following tables summarize biophysical data from studies on various PE and NAPE lipids,
which can serve as a reference for predicting the behavior of DOPE-N-Nonadecanoyl.

Table 1: Chain-Melting Phase Transition Temperatures (Tm) of Saturated N-Acyl PEs (Data
from Differential Scanning Calorimetry of N-acyl PEs with matched O-acyl and N-acyl chain

lengths)
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N-Acyl PE Derivative Tm (°C, no salt) AH (kcal/mol)
N-Dodecanoyl-Dodecanoyl-PE

30.5 6.8
(C12)
N-Tetradecanoyl-

49.5 9.2
Tetradecanoyl-PE (C14)
N-Hexadecanoyl-

64.0 11.5
Hexadecanoyl-PE (C16)
N-Octadecanoyl-

75.5 13.9

Octadecanoyl-PE (C18)

Source: Adapted from DSC
data on homologous series of

saturated N-acyl PEs.[9]

Table 2: Structural Parameters of PE Phases (from X-ray Diffraction) (Data for various diacyl
PEs at temperatures just above their respective La-HII transition temperatures)

PE Species La Phase d-spacing (A) HIl Phase d-spacing (A)
Di-elaidoyl-PE (DEPE, 18:1t) 51.2 74.9
Di-oleoyl-PE (DOPE, 18:1c) 52.1 76.5
Di-petroselinoyl-PE (18:1c) 52.8 77.8
Di-vaccenoyl-PE (18:1c) 53.5 78.9

Source: Adapted from X-ray
diffraction studies on fully
hydrated PE dispersions.[10]
[11]

Experimental Protocols

The characterization of a novel lipid like DOPE-N-Nonadecanoyl involves a suite of
biophysical techniques to probe its structure and effect on membranes.
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Synthesis of N-Acyl PE

The synthesis of NAPEs can be achieved through chemical methods. A common approach
involves the reaction of the parent PE (e.g., DOPE) with a carboxylic anhydride (e.qg.,
nonadecanoic anhydride) in a suitable solvent like methanol at room temperature.[12] Another
method reacts DOPE with an acyl chloride, such as 6-nitroveratryloxycarbonyl chloride for
caged derivatives.[13]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with phase
transitions in a sample as a function of temperature.[14]

 Principle: A sample containing the lipid dispersion and a reference (buffer) are heated at a
constant rate. The difference in heat required to keep their temperatures equal is measured.
Endothermic events, like the gel-to-liquid-crystalline (L3-La) or the lamellar-to-hexagonal
(La-HII) transitions, appear as peaks in the DSC thermogram.[3][9]

o Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a dry lipid film
of DOPE-N-Nonadecanoyl (or a mixture with other lipids) in a buffer solution, followed by
vortexing above the lipid's phase transition temperature.

o Data Acquisition: The sample is placed in the calorimeter, and a heating scan is performed
over a relevant temperature range (e.g., 0°C to 100°C) at a controlled rate (e.g., 1°C/min).[6]
The resulting thermogram provides the transition temperature (Tm) and the enthalpy of the
transition (AH).

X-ray Diffraction (XRD)
XRD is used to determine the structural parameters of lipid phases.[11]
e Principle: A collimated beam of X-rays is directed at the lipid sample. The lipids, if arranged

in an ordered phase (like lamellar or hexagonal), will diffract the X-rays at specific angles.
The pattern of diffraction peaks reveals the phase and its dimensions.[10]

o Lamellar (La) Phase: Gives a series of sharp reflections at positions corresponding to the
repeat distance (d-spacing) of the bilayers.
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o Hexagonal (HIl) Phase: Gives reflections with a characteristic d-spacing ratio of 1:1/V3:1/
V4.[6]

o Sample Preparation: Lipid samples are hydrated and sealed in a thin-walled capillary tube.

o Data Acquisition: The sample is placed in a temperature-controlled holder in the X-ray
beamline. Diffraction patterns are collected at various temperatures to observe phase
transitions and determine lattice parameters.[6]

Fluorescence Spectroscopy

Fluorescence-based techniques are used to probe membrane fluidity and domain formation.

e Principle: Fluorescent probes that partition into the lipid bilayer are used. Changes in the
membrane environment (e.g., fluidity, polarity) alter the fluorescence properties (e.g.,
anisotropy, lifetime, emission spectrum) of the probe.[15] Probes like 1,6-diphenyl-1,3,5-
hexatriene (DPH) are commonly used to measure acyl chain order.[16]

o Sample Preparation: The fluorescent probe is co-dissolved with the lipids in an organic
solvent before forming liposomes (e.g., large unilamellar vesicles, LUVS).

» Data Acquisition: The liposome suspension is placed in a fluorometer. For fluidity
measurements, fluorescence anisotropy is measured as a function of temperature. A
decrease in anisotropy corresponds to an increase in membrane fluidity.
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Experimental workflow for characterizing DOPE-N-Nonadecanoyl.
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Inferred Molecular Interactions within the Bilayer

The unique structure of DOPE-N-Nonadecanoyl suggests specific interactions within the
membrane. The amide linkage at the headgroup provides a hydrogen bond donor (N-H) and
acceptor (C=0), allowing for potential intermolecular hydrogen bonding with neighboring lipids
or with water molecules at the interface.[4] The primary interaction, however, is the hydrophobic

effect driving the insertion of all three acyl chains into the membrane core.
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Proposed orientation of DOPE-N-Nonadecanoyl in a lipid bilayer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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